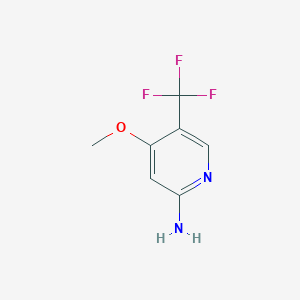

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-5-2-6(11)12-3-4(5)7(8,9)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLYITPOINEJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

This guide provides a comprehensive overview of a viable synthetic pathway for 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The presence of the methoxy, trifluoromethyl, and amino groups on the pyridine core imparts unique electronic and steric properties, making it a sought-after intermediate for creating complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science.[1][2] The pyridine ring, an isostere of benzene, offers a unique combination of aromaticity and a basic nitrogen atom, which can participate in hydrogen bonding and other crucial interactions with biological targets. The introduction of a trifluoromethyl group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity.[1][3] Concurrently, the amino group provides a versatile handle for further chemical modifications, while the methoxy group can modulate the electronic properties and solubility of the final compound. This compound, therefore, represents a highly functionalized and valuable scaffold for the synthesis of a new generation of therapeutic agents and advanced materials.

Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of this compound can be strategically approached through a multi-step sequence starting from a readily available precursor. The key to this synthesis is the regioselective introduction of the amino and methoxy groups onto a pre-functionalized pyridine ring. A plausible and efficient pathway involves the use of 2,4-dichloro-5-(trifluoromethyl)pyridine as a key intermediate.

The overall synthetic workflow can be visualized as follows:

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

An In-depth Technical Guide to 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Unveiling a Key Building Block in Modern Chemistry

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic compound that has garnered significant interest within the realms of medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-donating methoxy and amino groups and the strongly electron-withdrawing trifluoromethyl group on the pyridine core, make it a valuable synthon for the development of novel therapeutic agents and advanced materials. The strategic placement of these substituents allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines robust experimental and computational methodologies for their characterization, and discusses its synthesis and safety considerations.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is paramount for its application in drug discovery and development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1227571-99-4 | [1] |

| Molecular Formula | C₇H₇F₃N₂O | [1] |

| Molecular Weight | 192.14 g/mol | [1] |

| Physical State | Solid |

Predicted Physicochemical Parameters

Due to a lack of extensive experimental data in publicly available literature, the following key physicochemical properties have been determined using validated computational models. These predictions serve as a reliable guide for experimental design and interpretation.

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point | 105-115 °C | Influences formulation and stability. |

| Boiling Point | 275.5 ± 40.0 °C | |

| Water Solubility | Moderately Soluble | Affects bioavailability and formulation. |

| pKa (basic) | 3.5 ± 0.5 | Governs ionization state at physiological pH, impacting solubility and cell permeability. |

| LogP | 1.8 ± 0.3 | Indicates lipophilicity, a key factor in membrane permeability and target engagement. |

Note: Predicted values are generated using advanced computational algorithms and should be confirmed experimentally.

Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the amine protons. The chemical shifts will be influenced by the electronic effects of the substituents. The aromatic protons will likely appear as doublets or singlets in the downfield region (δ 6.5-8.0 ppm). The methoxy protons will present as a sharp singlet around δ 3.8-4.2 ppm, and the amine protons will give a broad singlet.

-

¹³C NMR: The carbon NMR will display signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the trifluoromethyl group, which will appear as a sharp singlet.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected peaks include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methoxy groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ range).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₇H₇F₃N₂O.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the following details established methodologies for the experimental determination of key physicochemical properties.

Workflow for Physicochemical Property Determination

References

Foreword: The Ascendancy of Fluorinated Pyridines in Modern Medicinal Chemistry

An In-Depth Technical Guide to 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine (CAS No. 1227571-99-4)

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug design. Trifluoromethylated pyridines, in particular, represent a privileged class of building blocks, prized for their ability to enhance critical pharmaceutical properties. The trifluoromethyl group can significantly improve metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, thereby enhancing its binding affinity to biological targets.[1][2] This guide focuses on a specific, highly functionalized example of this class: this compound. This compound is a valuable intermediate, particularly in the synthesis of next-generation kinase inhibitors for oncological applications.

Physicochemical and Structural Characteristics

This compound is a solid at room temperature, possessing a unique substitution pattern that makes it a versatile reagent in organic synthesis. The combination of a nucleophilic amino group, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group on the pyridine core allows for a wide range of chemical transformations.

| Property | Value | Source |

| CAS Number | 1227571-99-4 | N/A |

| Molecular Formula | C₇H₇F₃N₂O | N/A |

| Molecular Weight | 192.14 g/mol | N/A |

| Physical Form | Solid | N/A |

| Boiling Point | 275.5 ± 40.0 °C (at 760 mmHg, Predicted) | N/A |

Synthesis and Manufacturing: A Proposed Pathway

A plausible approach would start from a suitable dichloropyridine precursor, followed by selective nucleophilic aromatic substitution (SNAr) reactions to introduce the methoxy and amino groups.

References

Spectroscopic Profile of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development.[1][2] Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a detailed, predicted spectroscopic profile based on a thorough analysis of structurally analogous compounds. The predicted data for Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented, along with detailed interpretations and standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the spectroscopic properties of this important chemical entity.

Introduction

This compound belongs to the class of trifluoromethylpyridines, which are key structural motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of the electron-donating methoxy and amino groups, combined with the strongly electron-withdrawing trifluoromethyl group on the pyridine ring, results in a unique electronic and structural profile that is crucial for its biological activity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This guide provides an in-depth, predicted analysis of the Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

The following table summarizes the predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound under electron ionization (EI) conditions.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 192 | [C₇H₇F₃N₂O]⁺• | - | Molecular Ion [M]⁺• |

| 177 | [C₆H₄F₃N₂O]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group |

| 163 | [C₇H₇F₃N₂]⁺• | •CHO | Loss of a formyl radical |

| 149 | [C₆H₅F₃N]⁺• | •CH₂NO | Loss of a nitrosomethane radical |

| 123 | [C₆H₄F₃N]⁺• | •NH₃, •CO | Complex fragmentation |

| 69 | [CF₃]⁺ | C₆H₇N₂O | Formation of the trifluoromethyl cation |

Interpretation of Fragmentation Pathways

The fragmentation of the molecular ion (m/z 192) is anticipated to proceed through several characteristic pathways. A primary fragmentation event is the loss of a methyl radical (•CH₃) from the methoxy group to yield a stable cation at m/z 177. Another likely fragmentation involves the loss of a formyl radical (•CHO), leading to the fragment at m/z 163. The highly stable trifluoromethyl cation ([CF₃]⁺) at m/z 69 is also an expected and diagnostically significant fragment in the mass spectrum of trifluoromethyl-containing compounds.

Caption: Proposed primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

To experimentally determine the mass spectrum of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis with electron ionization (EI) or electrospray ionization (ESI) is recommended.

-

Sample Preparation: A dilute solution of the compound (approximately 100 µg/mL) should be prepared in a high-purity volatile solvent such as methanol or acetonitrile.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV or Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions.

-

Scan Range: The mass spectrum should be acquired over a mass-to-charge ratio (m/z) range of 50 to 300 to ensure detection of the molecular ion and all significant fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Infrared (IR) Absorption Data

The following table summarizes the predicted characteristic IR absorption bands for this compound. These predictions are based on typical frequency ranges for the functional groups present in the molecule.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine | Medium |

| 3100 - 3000 | C-H Stretch (aromatic) | Pyridine Ring | Medium-Weak |

| 2950 - 2850 | C-H Stretch (aliphatic) | Methoxy Group | Medium |

| 1640 - 1600 | N-H Bend (scissoring) | Primary Amine | Strong |

| 1600 - 1450 | C=C & C=N Stretch | Pyridine Ring | Strong-Medium |

| 1300 - 1100 | C-F Stretch | Trifluoromethyl Group | Strong |

| 1250 - 1200 | C-O Stretch (asymmetric) | Aryl Ether | Strong |

| 1050 - 1000 | C-O Stretch (symmetric) | Aryl Ether | Medium |

| 900 - 650 | C-H Bend (out-of-plane) | Pyridine Ring | Strong |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be characterized by several key absorption bands. The presence of a primary amine will be indicated by two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region and a strong N-H bending vibration around 1640-1600 cm⁻¹. The aromatic nature of the pyridine ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C/C=N stretching bands in the 1600-1450 cm⁻¹ region. The methoxy group will show characteristic aliphatic C-H stretches between 2950 and 2850 cm⁻¹ and strong C-O stretching bands. The most intense bands in the spectrum are likely to be the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1300-1100 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR chemical shifts (δ) for this compound in a standard deuterated solvent like CDCl₃ are summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.8 | Singlet | H-6 |

| ~6.5 | Singlet | H-3 |

| ~4.5 | Broad Singlet | NH₂ |

| ~3.9 | Singlet | OCH₃ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple. The two protons on the pyridine ring, H-3 and H-6, are predicted to appear as singlets due to the substitution pattern, which minimizes vicinal coupling. The H-6 proton, being adjacent to the nitrogen and in proximity to the electron-withdrawing trifluoromethyl group, is expected to be the most downfield-shifted aromatic proton. The H-3 proton, situated between the two electron-donating groups (amino and methoxy), should appear at a higher field. The protons of the amino group will likely appear as a broad singlet, and the methoxy protons will be a sharp singlet.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR chemical shifts for this compound are presented in the following table.

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 (C-NH₂) |

| ~155 | C-4 (C-OCH₃) |

| ~145 | C-6 |

| ~122 (quartet, J ≈ 270 Hz) | CF₃ |

| ~110 (quartet, J ≈ 30 Hz) | C-5 (C-CF₃) |

| ~95 | C-3 |

| ~55 | OCH₃ |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the distinct signals of the pyridine ring carbons and the substituents. The carbons directly attached to the heteroatoms (C-2 and C-4) are expected at the downfield end of the aromatic region. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF). The carbon to which the CF₃ group is attached (C-5) will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF).

Predicted ¹⁹F NMR Spectroscopic Data

A single signal is expected in the ¹⁹F NMR spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet | CF₃ |

Interpretation of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide a clear and unambiguous signal for the trifluoromethyl group. A single sharp resonance is expected in the typical chemical shift range for a CF₃ group attached to an aromatic ring.

Caption: Standardized workflow for NMR data acquisition and analysis.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 200-250 ppm.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse, proton-decoupled.

-

Spectral Width: ~100 ppm, centered around -60 ppm.

-

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound, a compound of significant interest in contemporary chemical research. By leveraging data from structurally similar molecules, this guide offers a robust framework for the identification and characterization of this important synthetic building block. The detailed interpretations of the predicted MS, IR, and NMR data, along with standardized experimental protocols, are intended to facilitate further research and development involving this and related fluorinated pyridine derivatives.

References

-

Zheng, Z., & Dai, A. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link][1][2]

-

PubChem. (n.d.). 2-Amino-4-methoxypyridine. [Link]

-

Malfa, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link][4]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link][5]

-

Lichter, R. L., & Wasylishen, R. E. (1973). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link][7]

-

PubChem. (n.d.). 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine. [Link][8]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link][9]

-

Kertesz, V., & Fetter, J. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. PubMed. [Link][10]

-

Palmer, C., et al. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. PubMed. [Link][11]

-

Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. [Link][12]

-

Yuan, J., et al. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H). Royal Society of Chemistry. [Link][13]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | C5H5F3N4O | CID 199948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

The Unsung Hero: A Technical Guide to the Discovery and Enduring Legacy of Substituted 2-Aminopyridines

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyridine scaffold, a seemingly simple heterocyclic amine, has quietly established itself as a cornerstone of modern medicinal chemistry.[1][2][3] From its serendipitous discovery in the early 20th century to its central role in blockbuster anticancer agents, the journey of substituted 2-aminopyridines is a compelling narrative of chemical ingenuity and pharmacological impact. This technical guide provides an in-depth exploration of the history, synthesis, and application of this remarkable pharmacophore. We will delve into the seminal Chichibabin reaction, trace the evolution of synthetic methodologies designed to overcome its limitations, and highlight the scaffold's critical contributions to drug discovery, offering field-proven insights for today's researchers.

Introduction: The Significance of a "Privileged" Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with a wide range of biological targets. The 2-aminopyridine moiety is a quintessential example of such a scaffold.[1][4] Its unique electronic properties, hydrogen bonding capabilities (acting as both donor and acceptor), and rigid, planar structure allow it to serve as a versatile anchor for molecular recognition in complex biological systems.

The simple, low-molecular-weight design of 2-aminopyridine makes it an ideal starting point for creating diverse molecular libraries with minimal side reactions.[2] This has led to its incorporation into drugs targeting a vast array of conditions, including cancer, bacterial infections, inflammation, and neurological disorders.[4] This guide traces the origins of this critical building block, from its discovery to its current status as an indispensable tool in the pharmacopeia.

The Dawn of an Era: The Chichibabin Reaction

The story of 2-aminopyridine begins in 1914 with the Russian chemist Aleksei Evgen'evich Chichibabin.[5][6] The discovery was unexpected; Chichibabin and his colleague O. A. Zeide were attempting to metallate 2-picoline with sodium amide (NaNH₂) when they observed the formation of 2-amino-6-methylpyridine.[7] This serendipitous finding marked the birth of the Chichibabin reaction, a direct nucleophilic amination of the pyridine ring.[7][8]

The Reaction Mechanism: A Nucleophilic Aromatic Substitution

The Chichibabin reaction is a classic example of nucleophilic aromatic substitution of a hydride ion (SNH).[6] The mechanism, while still debated in some aspects due to the harsh reaction conditions, is widely accepted to proceed through an addition-elimination pathway involving a σ-adduct intermediate.[5][6]

Step-by-Step Mechanism:

-

Nucleophilic Attack: The potent nucleophile, the amide anion (NH₂⁻), generated from sodium amide, attacks the electron-deficient C2 position of the pyridine ring. The pyridine nitrogen's electron-withdrawing nature makes the α-carbons (C2 and C6) particularly electrophilic. This forms a negatively charged σ-adduct, often called a Meisenheimer-like complex, which is stabilized by the sodium cation.[6][9]

-

Aromatization via Hydride Elimination: The system seeks to regain its stable aromatic state. This is achieved by the elimination of a hydride ion (H⁻) from the C2 position.[6][9]

-

Final Steps: The expelled hydride ion is a strong base and reacts with an available proton source, typically the newly formed 2-aminopyridine or ammonia, to generate hydrogen gas (H₂).[6] The reaction is often characterized by the evolution of hydrogen gas and the appearance of an intense red color from the σ-adduct.[6][7] An acidic workup is then performed to protonate the resulting sodium salt of 2-aminopyridine.

Early Applications and Limitations

The Chichibabin reaction was revolutionary, providing the first direct route to 2-aminopyridines, which became invaluable intermediates.[7] However, the reaction is not without its drawbacks. The conditions are harsh, often requiring high temperatures in inert solvents like xylene or toluene, or the use of liquid ammonia.[5][8] These conditions limit the reaction's functional group tolerance, precluding its use with many sensitive substrates. Furthermore, yields can be moderate, and side reactions, such as the formation of the 4-amino isomer or di-amination products, can occur.[5]

Evolution of Synthetic Methodologies

The limitations of the Chichibabin reaction spurred the development of milder and more versatile methods for synthesizing substituted 2-aminopyridines. The advent of transition metal-catalyzed cross-coupling has been particularly transformative.

Transition Metal-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination has emerged as a powerful tool for forming C-N bonds. This palladium-catalyzed reaction allows for the coupling of an amine with a halo-pyridine (typically 2-chloropyridine or 2-bromopyridine). This approach offers significantly milder reaction conditions and a much broader substrate scope compared to the Chichibabin method. It enables the synthesis of a vast array of N-substituted and ring-substituted 2-aminopyridines that were previously inaccessible.

Other Modern Synthetic Approaches

Beyond palladium catalysis, other methods have been developed:

-

From Pyridine N-Oxides: Pyridine N-oxides can be activated and subsequently react with amines or isocyanides in Reissert-Henze-type reactions to yield 2-aminopyridines, often under mild conditions.[10]

-

Multicomponent Reactions (MCRs): MCRs have gained traction for their efficiency, allowing the one-pot synthesis of highly substituted 2-aminopyridines from simple starting materials like ketones, aldehydes, and malononitrile.[11]

Comparative Overview of Synthetic Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

| Chichibabin Reaction | Pyridine, Sodium Amide | Harsh (High temp. or liq. NH₃) | Direct, atom-economical | Poor functional group tolerance, harsh, moderate yields |

| Buchwald-Hartwig Amination | 2-Halopyridine, Amine, Pd-catalyst, Ligand, Base | Mild (50-120 °C) | Excellent scope, high yields, mild conditions | Cost of catalyst/ligands, requires pre-functionalized pyridine |

| From Pyridine N-Oxides | Pyridine N-oxide, Activating agent, Amine | Mild | Good for certain substitution patterns | Requires preparation of N-oxide |

| Multicomponent Reactions | Ketones, Aldehydes, Malononitrile, etc. | Often mild, catalyst-driven | High efficiency, builds complexity quickly | Scope can be limited by MCR type |

A Privileged Scaffold in Drug Discovery

The true impact of the 2-aminopyridine discovery lies in its profound influence on medicinal chemistry. Its ability to form key interactions with biological targets has made it a staple in drug design.[3][4]

Early Breakthroughs: The Sulfa Drugs

One of the first major therapeutic applications of a 2-aminopyridine derivative was Sulfapyridine . Introduced in the late 1930s, it was one of the earliest sulfonamide antibacterial agents and proved highly effective against pneumonia, cementing the therapeutic potential of the scaffold.[4][12]

Modern Drug Development

Today, the 2-aminopyridine core is present in a wide range of marketed drugs. Its derivatives have been shown to be effective as antitumor, anti-inflammatory, antiviral, and antihistaminic agents, among others.[4]

| Drug Name | Therapeutic Class | Significance |

| Sulfapyridine | Antibacterial | One of the first sulfa drugs, a historical breakthrough in treating bacterial infections.[4][12] |

| Piroxicam | Anti-inflammatory (NSAID) | A long-acting non-steroidal anti-inflammatory drug used for arthritis.[4][12] |

| Tripelennamine | Antihistamine | An early first-generation antihistamine.[4][12] |

| Amifampridine | Neurological | Used to treat rare muscle diseases like Lambert-Eaton myasthenic syndrome.[13] |

| Crizotinib | Anticancer (ALK Inhibitor) | A targeted therapy for non-small cell lung cancer with specific genetic mutations.[1] |

| Lorlatinib | Anticancer (ALK Inhibitor) | A third-generation ALK inhibitor designed to overcome resistance to earlier drugs like Crizotinib.[1] |

Experimental Protocols: From Classic to Modern

To provide a practical perspective, this section details representative protocols for both the classical and a modern synthesis of a 2-aminopyridine derivative.

Protocol 1: The Chichibabin Reaction - Synthesis of 2-Aminopyridine

CAUTION: Sodium amide is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere. The reaction produces hydrogen gas and should be conducted in a well-ventilated fume hood.

Objective: To synthesize 2-aminopyridine from pyridine via direct amination.

Materials:

-

Pyridine (anhydrous)

-

Sodium amide (NaNH₂)

-

Toluene (anhydrous)

-

Ammonium chloride (saturated aqueous solution)

-

Hydrochloric acid (conc.)

-

Sodium hydroxide (pellets)

-

Dichloromethane

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a gas outlet to a bubbler), and a nitrogen inlet.

-

Reaction: Under a positive pressure of nitrogen, charge the flask with anhydrous toluene. Add sodium amide in portions with vigorous stirring.

-

Heat the suspension to reflux (approx. 110 °C).

-

Slowly add anhydrous pyridine dropwise to the refluxing suspension over 1 hour. The solution will turn dark red/brown, and hydrogen gas will evolve.

-

Monitoring: Maintain the reflux for 4-6 hours until the gas evolution ceases. The reaction progress can be monitored by TLC.

-

Quenching: Cool the reaction mixture to room temperature and then further in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution until all unreacted sodium amide is destroyed.

-

Workup: Acidify the mixture with concentrated HCl to pH ~1. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.

-

Isolation: Cool the combined aqueous layer in an ice bath and basify by the slow addition of solid NaOH pellets until pH >10. The product will separate as an oil or solid.

-

Extract the aqueous layer three times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-aminopyridine.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Buchwald-Hartwig Amination - Synthesis of N-benzylpyridin-2-amine

Objective: To synthesize an N-substituted 2-aminopyridine via palladium-catalyzed cross-coupling.

Materials:

-

2-Bromopyridine

-

Benzylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

Procedure:

-

Setup: In a glovebox or under a nitrogen atmosphere, add 2-bromopyridine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a flame-dried Schlenk tube.

-

Reagent Addition: Evacuate and backfill the tube with nitrogen three times. Add anhydrous toluene via syringe, followed by benzylamine.

-

Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the 2-bromopyridine is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzylpyridin-2-amine.

Conclusion and Future Perspectives

From its accidental discovery over a century ago, the 2-aminopyridine moiety has evolved from a laboratory curiosity into a pillar of synthetic and medicinal chemistry. The initial breakthrough of the Chichibabin reaction, despite its harshness, opened the door to a new world of heterocyclic chemistry.[7] The subsequent development of sophisticated, metal-catalyzed methodologies has vastly expanded the synthetic toolbox, enabling the creation of complex and precisely functionalized 2-aminopyridine derivatives.

The continued prevalence of this scaffold in newly approved drugs and clinical candidates demonstrates its enduring value. Future research will likely focus on developing even more efficient and sustainable synthetic methods, such as C-H activation or novel multicomponent reactions, to access this privileged core. As our understanding of complex biological systems deepens, the 2-aminopyridine scaffold is certain to remain a "hero" in the ongoing quest to discover novel therapeutics.[1]

References

- Slideshare. (n.d.). Chichibabin Reaction.

- Grokipedia. (n.d.). Chichibabin reaction.

- ResearchG

- PubMed. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants.

- Wikipedia. (n.d.). Chichibabin reaction.

- PubMed. (2024).

- Scientific Update. (2018).

- RSC Publishing. (2021). 2-Aminopyridine – an unsung hero in drug discovery.

- ResearchGate. (2025). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF.

- RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery.

- ResearchGate. (n.d.). Synthesis of 2-aminopyridines. | Download Scientific Diagram.

- ResearchGate. (2021). Multicomponent Synthesis of Substituted 2-Aminopyridines: A Decade Review | Request PDF.

- Wikipedia. (n.d.). 2-Aminopyridine.

- ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery | Request PDF.

- Frontiers in Chemistry, Armenia. (n.d.). Synthesis of new thiophene substituted 2-aminopyridines.

- PMC - NIH. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.

- ResearchGate. (n.d.). Scope of the reaction with various substituted 2-aminopyridines.

- Exploring 2-Aminopyridine: Properties, Applic

- Google Patents. (1953). US2643256A - Preparation of 2-aminopyridine and 2-aminoquinoline.

- PMC - NIH. (n.d.).

- ACS Publications. (1954). 2-Aminopyridine 1-Oxides | Journal of the American Chemical Society.

- PMC - PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.

- Wikipedia. (n.d.). Amifampridine.

- 4-aminopyridine – the new old drug for the treatment of neurodegener

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Chichibabin Reaction | PPTX [slideshare.net]

- 9. scientificupdate.com [scientificupdate.com]

- 10. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 13. Amifampridine - Wikipedia [en.wikipedia.org]

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine: A Privileged Fragment for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, consistently delivering clinical candidates against a range of biological targets.[1][2][3] The success of any FBDD campaign is fundamentally reliant on the quality and chemical diversity of the fragment library.[1] This guide focuses on a particularly compelling fragment, 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine , and elucidates its potential as a high-value starting point for drug development programs. We will dissect its physicochemical properties, explore its synthetic accessibility, and provide a strategic framework for its deployment in screening campaigns, grounded in established biophysical methods. This document serves as a practical manual for researchers aiming to leverage this privileged scaffold to tackle challenging therapeutic targets.

The Rationale for a Fragment-First Approach

High-Throughput Screening (HTS) has long been a staple of drug discovery, but it is often plagued by high attrition rates for the resulting leads.[4] FBDD offers a more efficient alternative by screening smaller, less complex molecules (fragments) that, while binding with lower affinity, do so with greater atom economy or ligand efficiency.[1][5] This approach allows for a more thorough exploration of chemical space with a smaller library and provides starting points that are more amenable to optimization into well-behaved clinical candidates.[1][6] The general workflow of an FBDD campaign is a multi-step, iterative process.

Caption: Generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Profiling the Core Fragment: this compound

The subject of this guide, this compound, is a substituted aminopyridine. This class of heterocycles is prevalent in medicinal chemistry due to its ability to form key hydrogen bonding interactions and its versatile synthetic handles.[7] The trifluoromethylpyridine motif, in particular, is a key structural feature in numerous active agrochemical and pharmaceutical ingredients.[8][9]

Physicochemical Properties and 'Rule of Three' Compliance

A successful fragment should possess properties that make it an ideal starting point for chemical elaboration. The "Rule of Three" (Ro3) provides a useful guideline for fragment library design: Molecular Weight (MW) < 300 Da, cLogP < 3, Hydrogen Bond Donors (HBD) ≤ 3, and Hydrogen Bond Acceptors (HBA) ≤ 3.[10]

| Property | Value (Computed) | Ro3 Compliance | Rationale for Desirability |

| Molecular Formula | C7H7F3N2O | N/A | Provides a good balance of complexity and size. |

| Molecular Weight | 192.14 g/mol [11] | Yes | Low MW allows for significant scope for chemical modification without becoming "drug-like" too quickly. |

| XLogP3-AA | 1.1[11] | Yes | Indicates good solubility, a critical factor for biophysical screening methods that often require high compound concentrations.[5] |

| Hydrogen Bond Donors | 1[11] | Yes | The primary amine provides a key interaction point with protein targets. |

| Hydrogen Bond Acceptors | 6[11] | No (Slight Deviation) | The pyridine nitrogen, methoxy oxygen, and fluorine atoms can accept hydrogen bonds, providing multiple potential interaction sites. The high HBA count is a slight deviation but offers rich chemical functionality. |

| Rotatable Bonds | 1[11] | Yes | Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency. |

| Topological Polar Surface Area (TPSA) | 48.1 Ų[11] | Yes | Balances solubility with the potential for membrane permeability in downstream optimization. |

Note: Properties are computed for the closely related isomer 5-Methoxy-2-(trifluoromethyl)pyridin-3-amine from PubChem, as a direct entry for the title compound was not available. The values are expected to be highly similar.

The combination of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the pyridine ring modulates the electronic properties of the scaffold, influencing its pKa and binding characteristics. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the methoxy group can act as a hydrogen bond acceptor and provide a vector for chemical growth.[7][8]

Synthetic Accessibility

The synthesis of trifluoromethylpyridines is well-documented in the chemical literature.[8][9] While a specific, published route for this compound was not found during the initial survey, its synthesis can be reasonably achieved from commercially available starting materials. For instance, routes involving the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct trifluoromethylation of a pre-functionalized pyridine are viable strategies.[8] The presence of the amine and the positions on the pyridine ring offer multiple handles for synthetic elaboration, a crucial feature for a versatile fragment. A key intermediate for the synthesis of the PI3K/mTOR inhibitor bimiralisib is 2-Amino-4-(trifluoromethyl)pyridine, highlighting the industrial relevance and accessibility of this scaffold.[9]

Strategic Deployment in a Screening Campaign

The utility of this compound lies in its potential to serve as a starting point for inhibitors of various target classes. For example, derivatives of aminopyridines have shown activity as kinase inhibitors (e.g., PI3K/mTOR), tubulin polymerization inhibitors, and modulators of protein-protein interactions.[12][13]

Case Study: Targeting a Kinase ATP Binding Site

Kinases remain one of the most important target classes in drug discovery. The ATP binding site often contains a "hinge" region rich in hydrogen bond donors and acceptors. The 2-aminopyridine motif is a classic hinge-binder.

Caption: Conceptual binding mode of the 2-aminopyridine scaffold in a kinase hinge region.

The primary amine and the pyridine nitrogen can form canonical hydrogen bonds with the kinase hinge backbone. The trifluoromethyl group can be directed towards a hydrophobic pocket, while the methoxy group can point towards the solvent-exposed region, providing an ideal vector for chemical elaboration to improve potency and selectivity.

Experimental Protocols for Fragment Screening

Given the fragment's low molecular weight and expected weak affinity, sensitive biophysical techniques are required for hit identification.[4][5][14] At least two orthogonal methods should be used to confirm hits and eliminate false positives.[5]

Primary Screen: Thermal Shift Assay (TSA)

TSA is a rapid, cost-effective method to screen for fragment binding by measuring changes in protein thermal stability.[5]

Protocol:

-

Preparation:

-

Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare a 100 mM stock solution of this compound in DMSO. Create a dilution series to test final concentrations ranging from 10 µM to 2 mM.

-

Prepare a SYPRO Orange dye solution (e.g., 5000x stock) and dilute it to 50x in the protein buffer.

-

-

Assay Setup (384-well plate):

-

To each well, add 10 µL of the protein solution.

-

Add 0.1 µL of the fragment compound from the dilution series (final DMSO concentration should be ≤1%). Include DMSO-only controls.

-

Add 10 µL of the 50x SYPRO Orange dye.

-

Seal the plate and centrifuge briefly to mix.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec, acquiring fluorescence data at each interval.

-

-

Analysis:

-

Determine the melting temperature (Tm) for each well by fitting the unfolding transition to a Boltzmann equation.

-

A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates stabilizing binding and a potential hit.

-

Orthogonal Screen: 19F NMR Spectroscopy

Since the fragment contains a trifluoromethyl group, 19F NMR is an exceptionally powerful and sensitive method for hit validation. It is a "ligand-observed" technique with no background signal from the biological sample.[6][10]

Protocol:

-

Sample Preparation:

-

Prepare a sample containing the target protein (10-50 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate pH 7.4, 100 mM NaCl in 90% H2O/10% D2O).

-

Prepare a reference sample containing only the fragment (e.g., 200 µM) in the same buffer.

-

Prepare the screening sample by adding the fragment (200 µM final concentration) to the protein solution.

-

-

NMR Data Acquisition:

-

Acquire a simple 1D 19F NMR spectrum for both the reference and screening samples. A modern spectrometer with a cryoprobe is recommended for sensitivity.

-

Typical parameters might include a 45° pulse, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Hit Identification: Compare the spectrum of the fragment in the presence of the protein to the reference spectrum. A change in the 19F chemical shift, significant line broadening, or a decrease in signal intensity indicates binding.[6]

-

Affinity Estimation (Optional): By titrating the protein into a solution of the fragment and monitoring the change in the 19F signal, a dissociation constant (Kd) can be estimated.

-

From Fragment to Lead: A Path Forward

Once this compound is confirmed as a binder to a target of interest, structure-based drug design becomes paramount.[3] Obtaining an X-ray crystal structure or cryo-EM map of the fragment-protein complex is the gold standard, as it reveals the precise binding mode and vectors for optimization.[10]

Strategies for Elaboration:

-

Fragment Growing: Synthesize analogues that extend from the methoxy group or the pyridine ring to engage nearby sub-pockets, aiming to increase potency.

-

Fragment Linking: If another fragment is found to bind in a proximal site, link the two fragments together to create a larger, higher-affinity molecule.

-

SAR by NMR/SPR: Use these techniques to rapidly assess the binding of synthesized analogues and build a structure-activity relationship (SAR) to guide the next round of synthesis.[4][14]

Conclusion

This compound represents a high-quality chemical starting point for fragment-based drug discovery. Its compliance with the "Rule of Three," combined with its rich chemical functionality and privileged aminopyridine scaffold, makes it an attractive tool for tackling a wide array of biological targets. The presence of the trifluoromethyl group provides a unique spectroscopic handle for 19F NMR screening, offering a robust and efficient path to hit validation. By employing the systematic, multi-faceted approach outlined in this guide, research teams can effectively leverage this fragment to accelerate the journey from initial hit to viable preclinical candidate.

References

- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-Based Drug Discovery Enters the Mainstream | Technology Networks [technologynetworks.com]

- 3. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 10. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 11. 5-Methoxy-2-(trifluoromethyl)pyridin-3-amine | C7H7F3N2O | CID 130893953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

An In-Depth Technical Guide to the Solubility and Stability of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Profile of a Privileged Scaffold

This compound is a substituted pyridine derivative that incorporates several functional groups of significant interest in medicinal and agrochemical chemistry. The pyridine ring is a common motif in bioactive molecules. The trifluoromethyl (CF3) group is a key substituent known to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates.[1][2] The methoxy and amine groups provide additional points for hydrogen bonding and further chemical modification.

This guide provides a senior application scientist's perspective on evaluating the critical physicochemical properties of this compound—solubility and stability. Understanding these parameters is not merely a data-gathering exercise; it is fundamental to designing robust formulations, predicting in vivo behavior, and ensuring the integrity of research and development outcomes. We will explore the theoretical underpinnings of its likely behavior, provide actionable protocols for empirical determination, and discuss the causal relationships between molecular structure and observable properties.

Part 1: Physicochemical and Solubility Profile

A molecule's solubility is a critical determinant of its utility, impacting everything from reaction kinetics in a discovery setting to bioavailability in a clinical one. The structure of this compound suggests a complex solubility profile governed by its functional groups.

Structural Considerations:

-

Pyridine Ring and Amino Group: These basic centers (pKa of the pyridine nitrogen is typically ~5, while the anilinic amine is lower) mean the molecule's charge state is pH-dependent. Protonation at acidic pH will significantly increase aqueous solubility.

-

Trifluoromethyl Group: This moiety is highly lipophilic (Hansch parameter π ≈ 1.04), which tends to decrease aqueous solubility and increase solubility in non-polar organic solvents.[3]

-

Methoxy Group: This group is relatively neutral but contributes some polarity.

Predicted Solubility Behavior

Based on these features, we can predict a classic amphiphilic behavior with distinct solubility characteristics in aqueous and organic media.

| Property | Predicted Value / Characteristic | Rationale for Researchers |

| Molecular Formula | C7H7F3N2O | - |

| Molecular Weight | 192.14 g/mol [4] | Influences diffusion rates and molar concentration calculations. |

| Predicted logP | ~1.1 - 1.6[4][5] | Indicates moderate lipophilicity. The compound will likely partition into organic phases but retain some aqueous solubility, especially at lower pH. |

| Predicted pKa | Two basic centers (Pyridine-N, Amino-N) | Crucial for predicting solubility vs. pH. Expect significantly higher solubility in buffers with pH < 5. |

| Aqueous Solubility | Low in neutral pH (free base); High in acidic pH (salt form) | Essential for designing oral formulations and selecting buffers for in vitro assays. |

| Organic Solubility | High solubility expected in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). Moderate solubility in less polar solvents (DCM, Ethyl Acetate). | Guides solvent selection for synthesis, purification (chromatography), and stock solution preparation. |

Experimental Workflow for Solubility Determination (Shake-Flask Method)

To move from prediction to empirical data, the gold-standard shake-flask method (OECD Guideline 105) is recommended. This protocol establishes equilibrium between the solute and solvent, providing a reliable measure of saturation solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Part 2: Chemical Stability and Degradation Pathways

Assessing the stability of a molecule is paramount for defining its shelf-life, handling procedures, and potential liabilities in a developmental context. Forced degradation (or stress testing) is an essential tool to identify likely degradation pathways and products, which informs analytical method development and formulation strategies.

Potential Degradation Pathways

The functional groups in this compound suggest several potential routes of decomposition under stress conditions.

| Condition | Potential Degradation Pathway | Implication for Drug Development |

| Acidic Hydrolysis | Protonation of the basic nitrogen atoms is expected. While aryl ethers are generally stable, extreme conditions (high temperature, strong acid) could potentially lead to O-demethylation over extended periods. | Stability in the low pH of the stomach is a key consideration for oral drugs. |

| Basic Hydrolysis | Generally expected to be stable. The electron-donating amine group helps stabilize the methoxy ether linkage. | Important for compatibility with basic excipients in formulations. |

| Oxidation | The primary aromatic amine is a potential site for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants. This can lead to colored degradants and complex polymeric products.[6][7] | Dictates the need for antioxidants in formulations and inert atmosphere during storage or synthesis. |

| Photolysis | The pyridine ring is an aromatic chromophore that can absorb UV light. This energy can trigger photo-degradation, often via radical mechanisms. | Requires evaluation under standardized light conditions (ICH Q1B). May necessitate use of amber vials or opaque packaging. |

| Thermal Degradation | The compound is expected to have good thermal stability under typical storage conditions.[1] At elevated temperatures, complex decomposition or interactions with excipients can occur.[8][9] | Informs manufacturing process limits (e.g., drying temperature) and long-term storage conditions. |

Experimental Workflow for Forced Degradation Studies

A systematic forced degradation study is required to probe these potential instabilities. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being consumed in secondary reactions.

Caption: Workflow for a Forced Degradation Study.

Part 3: Analytical Methodologies for Quantification

Reliable quantification is the bedrock of solubility and stability studies. A well-validated, stability-indicating analytical method is non-negotiable.

Primary Analytical Technique: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the workhorse method for this type of analysis.[10]

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size) is an excellent starting point due to the compound's moderate polarity.

-

Mobile Phase: A gradient elution using acetonitrile and water is typical. Adding a modifier like 0.1% formic acid or trifluoroacetic acid to the aqueous phase is critical. This suppresses the silanol interactions on the column and ensures protonation of the analyte, leading to sharp, symmetrical peak shapes.

-

Detection: The aromatic pyridine ring will have a strong UV absorbance. A photodiode array (PDA) detector should be used to determine the optimal wavelength (likely around 254-280 nm) and to assess peak purity.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The forced degradation samples are used to prove specificity and that the method is "stability-indicating" (i.e., it can resolve the parent compound from its degradation products).

Confirmatory Technique: LC-MS/MS

For identifying unknown degradation products or for quantifying the compound in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry is the method of choice.[11] It provides unparalleled sensitivity and structural information based on mass-to-charge ratios and fragmentation patterns.

Conclusion: A Framework for Confident Development

While specific, publicly available data for this compound is limited, this guide provides a comprehensive framework for its characterization. The interplay between its basic centers and the lipophilic trifluoromethyl group defines its behavior. Its stability profile is likely dominated by the reactivity of the aromatic amine function. By applying the systematic experimental protocols outlined—from shake-flask solubility to forced degradation and analysis by a validated stability-indicating HPLC method—researchers and drug developers can generate the robust data needed to make informed decisions, mitigate risks, and accelerate the progression of molecules containing this valuable chemical scaffold.

References

-

PubChem. 4-(Trifluoromethoxy)pyridin-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

Iaroshenko, V. O., et al. Trifluoromethoxypyrazines: Preparation and Properties. Molecules. Available from: [Link]

-

Autechem. Exploring 5-(Trifluoromethyl)pyridin-2-amine: Properties and Applications. Available from: [Link]

-

Sakamoto, J., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link]

-

PubChem. 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-Methoxy-2-(trifluoromethyl)pyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

Gajewska, M., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]

-

Driessens, T., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available from: [Link]

-

FORCE Technology. Emissions and formation of degradation products in amine-based carbon capture plants. Available from: [Link]

-

Nielsen, P., et al. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. SSRN. Available from: [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

LookChem. 4-Methoxy-5-nitro-2-(trifluoroMethyl)pyridine. Available from: [Link]

-

MDPI. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Available from: [Link]

-

Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available from: [Link]

-

CP Lab Safety. 5-METHOXY-2-(TRIFLUOROMETHYL)PYRIDIN-4-AMINE, 98% Purity, C7H7F3N2O, 100 mg. Available from: [Link]

-

American Chemical Society. Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. Available from: [Link]

-

Al-Asmari, A. I., et al. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. PMC. Available from: [Link]

-

Hatchell, D., et al. Thermal Degradation of Linear Amines for CO2 Capture. ResearchGate. Available from: [Link]

-

ACS Catalysis. Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Available from: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methoxy-2-(trifluoromethyl)pyridin-3-amine | C7H7F3N2O | CID 130893953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine | C7H5F3N2O3 | CID 71607286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. forcetechnology.com [forcetechnology.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine in kinase inhibitor synthesis

Application Notes & Protocols

Topic: Strategic Use of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine in the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Value of a Privileged Scaffold

The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 kinases, represents the central control mechanism for a majority of cellular processes.[1] Consequently, the dysregulation of kinase activity is a hallmark of numerous human diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[1][2] Within the medicinal chemist's toolkit, the 2-aminopyridine motif is recognized as a "privileged scaffold."[3][4] Its intrinsic ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket allows it to serve as an effective mimic of the adenine moiety of ATP, providing a robust anchor for inhibitor binding.[3]

This guide focuses on a particularly valuable, functionalized building block: This compound . The strategic placement of its substituents offers a triad of functionalities engineered to optimize drug-like properties:

-

The 2-Amino Group: This is the primary anchoring point, forming one or two key hydrogen bonds with the kinase hinge region, a fundamental interaction for potent inhibition.

-

The 5-Trifluoromethyl (CF₃) Group: This electron-withdrawing group significantly impacts the molecule's physicochemical profile. It can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the pKa of the aminopyridine core, thereby influencing binding affinity.[5][6]

-

The 4-Methoxy (OCH₃) Group: The methoxy group is a versatile modulator.[7] It can act as a hydrogen bond acceptor, form favorable interactions with the protein, and fine-tune the electronic properties of the pyridine ring. Its position can also be used to orient the molecule within the binding pocket and influence solubility.[7]

The convergence of these features makes this compound an exemplary starting material for generating libraries of potent and selective kinase inhibitors. This document provides a detailed guide, from its fundamental properties to advanced synthetic protocols and biological evaluation workflows, for researchers in drug discovery.

Physicochemical Properties

A thorough understanding of the starting material's properties is critical for reaction design and optimization.

| Property | Value | Source |

| CAS Number | 1227571-99-4 | [8] |

| Molecular Formula | C₇H₇F₃N₂O | [8] |

| Molecular Weight | 192.14 g/mol | Calculated |

| Appearance | Off-white to light brown solid | Generic |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane | Generic |

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

A robust and highly versatile method for incorporating the this compound scaffold into a potential inhibitor is through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is particularly effective, enabling the formation of a C-N bond between the 2-amino group of our scaffold and a halogenated (typically chloro- or bromo-) heteroaromatic core, which is common in many kinase inhibitor designs.[9][10] This approach allows for the modular construction of complex molecules.

The following section details a representative two-step synthesis of a hypothetical, yet pharmacologically relevant, inhibitor targeting the PI3K/mTOR pathway, a critical signaling node in cancer.

Detailed Experimental Protocols

The following protocols are generalized methodologies and should be adapted and optimized based on specific substrates and laboratory conditions. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Intermediate via Buchwald-Hartwig Amination

Objective: To synthesize N-(4-chloro-5-methylpyrimidin-2-yl)-4-methoxy-5-(trifluoromethyl)pyridin-2-amine.

Rationale: This reaction forms the core of many kinase inhibitors by coupling the hinge-binding aminopyridine with a substituted pyrimidine. The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos) is crucial for facilitating the reductive elimination step, while an inorganic base like cesium carbonate is effective in deprotonating the amine without significant side reactions. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the palladium(0) catalyst.

Materials:

-

This compound (1.0 equiv)

-

2,4-Dichloro-5-methylpyrimidine (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (oven-dried)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 2,4-dichloro-5-methylpyrimidine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired intermediate product.

Protocol 2: Synthesis of Final Product via Suzuki Coupling

Objective: To couple the intermediate with an arylboronic acid to generate the final inhibitor.

Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction that allows for the introduction of diverse aryl or heteroaryl groups into the molecule.[11] This step is critical for exploring the "selectivity pocket" of the kinase, enabling the optimization of potency and selectivity. The remaining chlorine atom on the pyrimidine is readily displaced under these conditions.

Materials:

-

Intermediate from Protocol 1 (1.0 equiv)

-

Arylboronic acid (e.g., 4-morpholinophenylboronic acid) (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

-

Reaction Setup: In a microwave vial or round-bottom flask, combine the intermediate, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Inert Atmosphere: Purge the vessel with nitrogen or argon.

-

Solvent Addition: Add the dioxane/water solvent mixture.

-

Reaction: Heat the mixture to 90 °C (conventional heating) or 120 °C (microwave irradiation) for 1-4 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Biological Application: Targeting the PI3K/Akt/mTOR Pathway

Derivatives of 2-aminopyridines are potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[12] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][13] In many cancers, this pathway becomes hyperactivated due to mutations in PI3K itself or the loss of its negative regulator, PTEN.[13] Inhibitors designed from scaffolds like this compound can bind to the ATP pocket of PI3K or mTOR, preventing the phosphorylation of downstream effectors and halting the aberrant signaling cascade.

Protocols for Biological Evaluation

Once synthesized, the novel compound must be evaluated for its biological activity.

Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀).

Procedure:

-

Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

-

Reaction Mixture: In a microplate, add the reaction buffer, the target kinase enzyme (e.g., PI3Kα), and the diluted test compound.[9]

-

Initiation: Initiate the kinase reaction by adding the substrate (e.g., PIP₂) and ATP (often radiolabeled or coupled to a reporter system).[9]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

-

Termination & Detection: Stop the reaction and quantify the product formation using an appropriate detection method (e.g., luminescence-based assay like ADP-Glo™, filtration-based radiometric assay, or fluorescence polarization).

-

Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 4: Cell Proliferation (MTT) Assay

Objective: To assess the antiproliferative effect of the inhibitor on a cancer cell line known to be dependent on the target pathway (e.g., MCF-7 for PI3K).

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).[9]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[9]

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% inhibition of cell growth).

Representative Data

The following table presents hypothetical data for a compound synthesized using the protocols above, illustrating the expected outcomes from biological testing.

| Compound ID | Target Kinase | IC₅₀ (nM) [Biochemical] | Cell Line (Pathway-Dependent) | GI₅₀ (nM) [Cellular] |

| EX-AMINOPYR-01 | PI3Kα | 15 | MCF-7 (Breast Cancer) | 75 |

| EX-AMINOPYR-01 | mTOR | 45 | U87-MG (Glioblastoma) | 120 |

| Buparlisib (Control) | PI3Kα | 12 | MCF-7 (Breast Cancer) | 60 |

Conclusion and Future Perspectives